N-(1H-indol-6-yl)-1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide
Description
This compound is a heterocyclic carboxamide derivative featuring a fused isoindole-1,3-dione core substituted with a 1H-indol-6-yl group and a 3-(propan-2-yloxy)propyl side chain. The isoindole-dione moiety is known for its electron-deficient aromatic system, enabling interactions with biological targets such as enzymes or receptors. The indole group provides a planar aromatic structure conducive to π-π stacking, while the propan-2-yloxypropyl substituent introduces hydrophobicity and conformational flexibility.
Properties
Molecular Formula |
C23H23N3O4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-1,3-dioxo-2-(3-propan-2-yloxypropyl)isoindole-5-carboxamide |
InChI |
InChI=1S/C23H23N3O4/c1-14(2)30-11-3-10-26-22(28)18-7-5-16(12-19(18)23(26)29)21(27)25-17-6-4-15-8-9-24-20(15)13-17/h4-9,12-14,24H,3,10-11H2,1-2H3,(H,25,27) |
InChI Key |
JTEYMLNDPVQZCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Preparation Methods
- The title compound can be synthesized via a straightforward method: the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines. DCC is commonly used for preparing esters, amides, or anhydrides .
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions would vary based on the reaction conditions and substituents.
Scientific Research Applications
- Tryptamine derivatives play essential roles in the central nervous system, regulating processes like sleep, cognition, memory, and behavior.
- Combining tryptamine and naproxen could yield a hybrid molecule with potential anti-inflammatory properties .
Tryptamine: , a biogenic amine, naturally occurs in plants, animals, and microorganisms. It’s a metabolite of tryptophan.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains to be fully elucidated.
- Further research is needed to identify molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Structural Similarities to SCH530348 and E5555: The target compound shares the 1H-indol-6-yl motif with SCH530348 and E5555, both thrombin receptor antagonists. This indole group is critical for binding to aromatic residues in receptor pockets (e.g., PAR-1). However, the target compound lacks the dichlorophenyl and pyrrolidinylmethyl groups present in SCH530348, which are essential for PAR-1 specificity .
Pharmacokinetic Considerations :
- The 3-(propan-2-yloxy)propyl side chain may enhance membrane permeability compared to shorter alkyl chains in perfluorinated analogs. However, its metabolic stability is likely inferior to fluorinated compounds due to susceptibility to oxidative degradation .
Research Implications
- Target Identification : The compound’s indole-isoindole hybrid structure warrants screening against GPCRs (e.g., serotonin receptors) or kinases (e.g., JAK/STAT pathways) where planar aromatic systems are prevalent .
- Optimization Opportunities : Introducing fluorinated substituents (as in [53517-98-9]) could improve metabolic stability, while modifying the propan-2-yloxypropyl chain (e.g., cyclization) may enhance target selectivity.
Biological Activity
N-(1H-indol-6-yl)-1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide is a compound with significant potential in pharmacology, particularly in the treatment of various diseases due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃
- IUPAC Name : this compound
Anticancer Activity
Research indicates that compounds with indole and isoindole structures often exhibit anticancer properties. For instance, derivatives of indole have been shown to induce apoptosis in cancer cells through various mechanisms:
-
Mechanism of Action :
- Induction of oxidative stress leading to apoptosis.
- Inhibition of specific kinases involved in cancer cell proliferation.
-
Case Studies :
- A study demonstrated that an indole derivative significantly inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 12 µM .
- Another investigation found that compounds similar to N-(1H-indol-6-yl)-1,3-dioxo derivatives exhibited selective cytotoxicity against prostate cancer cells .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through various assays:
- Antifungal and Antibacterial Activity :
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 4 µg/mL |
Anti-inflammatory Properties
Indoles are known for their anti-inflammatory effects, which may be attributed to their ability to inhibit cyclooxygenase enzymes (COX):
- Research Findings :
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of N-(1H-indol-6-yl)-1,3-dioxo derivatives:
-
Absorption and Distribution :
- The compound shows favorable solubility and permeability characteristics, which are essential for oral bioavailability.
-
Metabolism :
- Preliminary studies suggest hepatic metabolism primarily through cytochrome P450 enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
